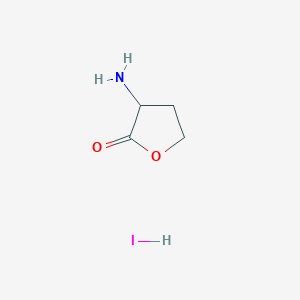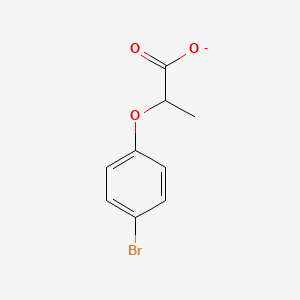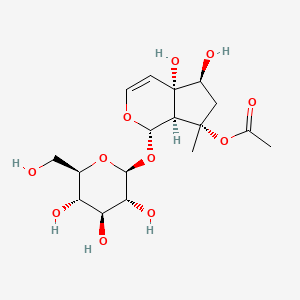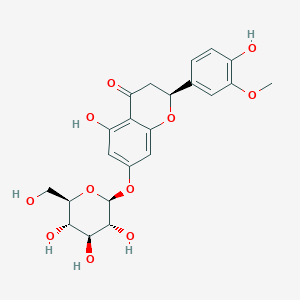
Homoeriodictyol 7-O-glucoside
Vue d'ensemble
Description
Homoeriodictyol 7-O-glucoside is a flavonoid compound found in various medicinal plants, citrus fruits, and vegetables. It belongs to the flavanones subclass and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties . The compound is structurally characterized by the presence of a glucose molecule attached to the 7-O position of homoeriodictyol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of homoeriodictyol 7-O-glucoside involves several steps, starting with phloroglucinol and D-glucose as the starting materials. The process includes Friedel-Crafts acylation, selective hydroxy protecting, aldol condensation, and glycosylation under phase transfer catalytic conditions . The structures of the synthetic compounds are confirmed using 1H NMR, 13C NMR, and HRMS spectra.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. This approach provides a more efficient alternative to extraction from natural sources, which can be labor-intensive and yield lower quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Homoeriodictyol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include modified flavonoid derivatives with enhanced or altered biological activities .
Applications De Recherche Scientifique
Homoeriodictyol 7-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Mécanisme D'action
The mechanism of action of homoeriodictyol 7-O-glucoside involves the modulation of various cellular signaling pathways. It activates the Nrf2/ARE pathway, leading to the induction of phase II detoxifying enzymes and antioxidant proteins . This activation provides protection against oxidative stress and inflammation. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Eriodictyol: Another flavonoid in the flavanones subclass with similar antioxidant and anti-inflammatory properties.
Hesperetin: Known for its lipid-lowering and anti-cancer effects.
Homoeriodictyol: A metabolite of eriocitrin with comparable biological activities.
Uniqueness: Homoeriodictyol 7-O-glucoside is unique due to its specific glycosylation at the 7-O position, which enhances its solubility and bioavailability. This structural modification also contributes to its distinct biological activities, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQCCKUDYVSOLC-YMTXFHFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


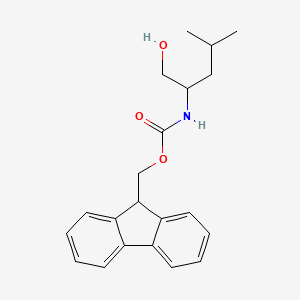
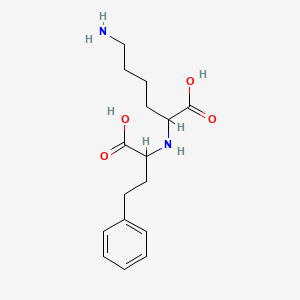
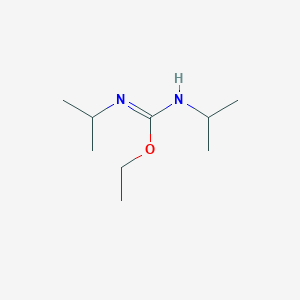
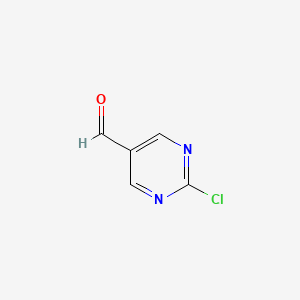
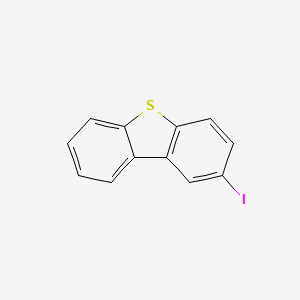
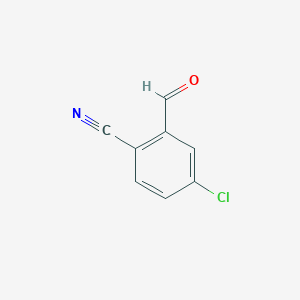

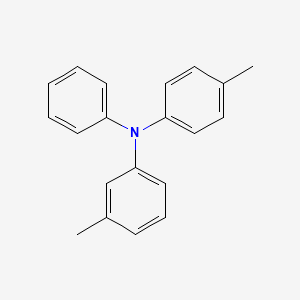
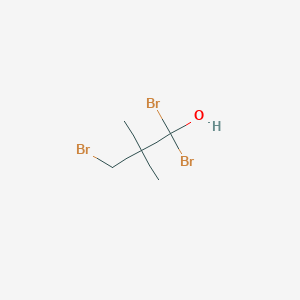
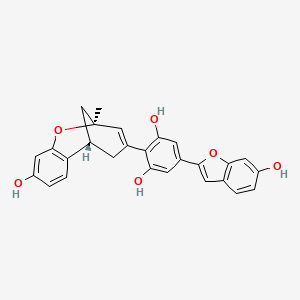
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)
